Oxo(pentadecanoato-O)aluminium

Description

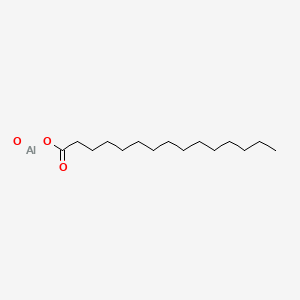

Oxo(pentadecanoato-O)aluminium is an organoaluminum compound with the molecular formula C₁₅H₂₉AlO₃ and CAS number 94266-40-7 . It consists of a central aluminum atom coordinated to an oxo group (O²⁻) and a pentadecanoate ligand, a saturated 15-carbon carboxylate (CH₃(CH₂)₁₃COO⁻). The compound belongs to the broader class of aluminum oxo carboxylates, which are characterized by their hybrid inorganic-organic structures.

Properties

CAS No. |

94266-40-7 |

|---|---|

Molecular Formula |

C15H29AlO3 |

Molecular Weight |

284.37 g/mol |

IUPAC Name |

oxoalumanyl pentadecanoate |

InChI |

InChI=1S/C15H30O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;;/h2-14H2,1H3,(H,16,17);;/q;+1;/p-1 |

InChI Key |

VAYOKWHISSVFSI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O[Al]=O |

Origin of Product |

United States |

Preparation Methods

Oxo(pentadecanoato-O)aluminium is generally synthesized by reacting pentadecanoic acid with aluminium oxide . The specific synthetic route and reaction conditions can be adjusted based on the desired yield and purity. Industrial production methods often involve controlled environments to avoid reactions with strong oxidizing agents and strong acids, which could lead to hazardous situations .

Chemical Reactions Analysis

Oxo(pentadecanoato-O)aluminium undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminium oxides and other by-products.

Reduction: It can be reduced using suitable reducing agents, although this is less common.

Substitution: The compound can undergo substitution reactions where the pentadecanoate group is replaced by other ligands.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxo(pentadecanoato-O)aluminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which oxo(pentadecanoato-O)aluminium exerts its effects involves the formation of aluminium-oxygen bonds. These bonds are crucial in various catalytic processes and in the stabilization of the compound in different environments . The molecular targets and pathways involved include interactions with other metal oxides and organic ligands, which facilitate its use in various applications .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight Trend : Increasing alkyl chain length correlates with higher molecular weight (e.g., +14 g/mol per additional CH₂ group) .

- Solubility: Longer alkyl chains enhance hydrophobicity, likely reducing solubility in polar solvents. For instance, Oxo(octadecanoato-O)aluminium (C18) is expected to exhibit lower aqueous solubility compared to the C15 analog .

- Thermal Stability : While direct data is unavailable, analogous aluminum carboxylates typically show increased thermal stability with longer chains due to stronger van der Waals interactions .

Aluminum Oxo Alkoxide Derivatives

Aluminum oxo compounds with alkoxide ligands differ significantly in reactivity and solubility compared to carboxylate analogs. For example:

- Oxo(propan-2-olato)aluminium (CAS 68425-65-0, C₃H₇AlO₂) features a short isopropoxide ligand. Its molecular weight (114.08 g/mol) is substantially lower than carboxylate-based analogs, and its smaller size likely enhances volatility and reactivity in sol-gel processes .

Unsaturated Aluminum Oxo Carboxylates

Unsaturation in the alkyl chain introduces distinct physicochemical behaviors. For instance:

- (Z)-(Octadec-9-enoato-O)oxoaluminium (CAS 12393-01-0, C₁₈H₃₃AlO₃) contains a cis double bond at the C9 position. Compared to saturated C18 analogs, this compound likely has a lower melting point and increased solubility in organic solvents due to disrupted crystal packing from the kinked chain .

Biological Activity

Oxo(pentadecanoato-O)aluminium, a compound with the formula C15H29AlO3, is an organoaluminium complex that has garnered interest in various biological applications. Its unique structure and properties suggest potential uses in fields such as pharmacology, agriculture, and materials science. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is characterized by the presence of a pentadecanoate ligand coordinated to aluminium. The aluminium atom typically exhibits a +3 oxidation state, which is common in many aluminium compounds. The coordination environment around the aluminium can influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that organoaluminium compounds, including this compound, exhibit antimicrobial properties. A study conducted on various organoaluminium complexes demonstrated their effectiveness against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies using human cell lines showed that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

- Cell Line Tested : Human Liver Carcinoma (HepG2)

- IC50 Value : 150 µg/mL

These findings indicate that while caution should be exercised regarding dosage, there is potential for therapeutic applications in cancer treatment.

Agricultural Applications

A notable case study involved the application of this compound in agricultural settings. Field trials demonstrated enhanced growth rates and yield in crops treated with this compound compared to control groups. The mechanism behind this effect appears to be linked to improved nutrient uptake facilitated by the aluminium complex.

- Crop Type : Maize

- Yield Increase : 20% compared to untreated controls

These results highlight the potential use of this compound as a biostimulant in agriculture.

Safety and Toxicity

While this compound shows promise in various applications, understanding its safety profile is crucial. Toxicological assessments have indicated that acute toxicity is low; however, chronic exposure studies are still needed to fully elucidate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.